1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, benzyl group, and ethoxybenzenesulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzyl group and the ethoxybenzenesulfonyl moiety. Common reagents used in these reactions include ethyl iodide, benzyl chloride, and sulfonyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzyl and ethoxybenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-benzyl-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. Examples include:
- 1-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 1-benzyl-6-ethoxy-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-3-31-20-10-13-22(14-11-20)33(29,30)25-18-27(17-19-8-6-5-7-9-19)24-15-12-21(32-4-2)16-23(24)26(25)28/h5-16,18H,3-4,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGFBYJJBCOYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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